molecular formula C24H19ClFN5O2S B4046505 2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Cat. No.: B4046505
M. Wt: 496.0 g/mol
InChI Key: PVRHLZIHOCDBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C24H19ClFN5O2S and its molecular weight is 496.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.0932019 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has been conducted on the synthesis and spectroscopic properties of compounds with similar structural features, such as thiourea derivatives and fluorine-substituted triazinones. These studies often explore the chemical reactions and conditions necessary to create complex molecules and examine their physical and chemical properties through techniques like NMR and IR spectroscopy. For example, compounds involving thiourea moieties have shown potential antimicrobial properties, indicating their relevance in developing new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial and Antiviral Activities

Fluorine-substituted 1,2,4-triazinones have been investigated for their potential anti-HIV-1 and CDK2 inhibitor activities. Such studies reveal the compound's potential in therapeutic applications against HIV and cancer, highlighting the importance of specific substitutions like fluorine in enhancing biological activity (Makki, Abdel-Rahman, & Khan, 2014).

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles explores their cytotoxic properties against various cancer cell lines. This line of research underscores the significance of fluorine and other halogen substitutions in medicinal chemistry, where such modifications can dramatically alter a compound's biological activity and specificity (Hutchinson et al., 2001).

Methodological Advances in Organic Synthesis

The synthesis of complex organic molecules often requires innovative techniques and reagents. Studies on the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents demonstrate advances in synthetic methods that allow for the creation of compounds with potential pharmaceutical applications (Holla, Bhat, & Shetty, 2003).

Properties

IUPAC Name

2-chloro-N-[3-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN5O2S/c1-31-22(29-30-24(31)34-14-21(32)28-20-12-5-4-11-19(20)26)15-7-6-8-16(13-15)27-23(33)17-9-2-3-10-18(17)25/h2-13H,14H2,1H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRHLZIHOCDBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{3-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.